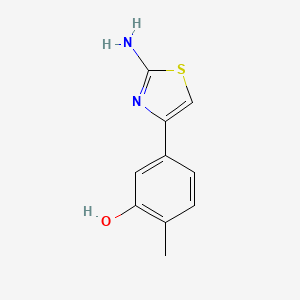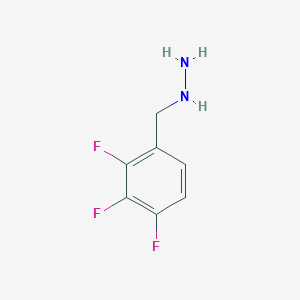
(2,3,4-Trifluorobenzyl)hydrazine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2,3,4-Trifluorobenzyl)hydrazine is an organic compound characterized by the presence of trifluoromethyl groups attached to a benzyl hydrazine structure
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of (2,3,4-Trifluorobenzyl)hydrazine typically involves the reaction of 2,3,4-trifluorobenzyl bromide with hydrazine hydrate. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows: [ \text{2,3,4-Trifluorobenzyl bromide} + \text{Hydrazine hydrate} \rightarrow \text{this compound} + \text{HBr} ]
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound.
化学反応の分析
Types of Reactions: (2,3,4-Trifluorobenzyl)hydrazine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of amines or other reduced products.
Substitution: The trifluoromethyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Nucleophiles like sodium azide (NaN₃) or thiols can be employed.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield trifluoromethyl ketones, while reduction can produce trifluoromethyl amines.
科学的研究の応用
(2,3,4-Trifluorobenzyl)hydrazine has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme inhibition and protein interactions.
Industry: It is used in the production of agrochemicals, dyes, and other industrial chemicals.
作用機序
The mechanism of action of (2,3,4-Trifluorobenzyl)hydrazine involves its interaction with molecular targets such as enzymes and receptors. The trifluoromethyl groups enhance the compound’s ability to penetrate biological membranes and interact with specific sites within cells. This interaction can lead to the inhibition of enzyme activity or modulation of receptor function, resulting in various biological effects.
類似化合物との比較
- 2,3,4-Trifluorobenzyl bromide
- 3-(Trifluoromethyl)benzylamine
- 2,3,4-Trifluorobenzyl chloride
Comparison: (2,3,4-Trifluorobenzyl)hydrazine is unique due to the presence of both trifluoromethyl groups and a hydrazine moiety. This combination imparts distinct chemical reactivity and biological activity compared to similar compounds. For instance, while 2,3,4-trifluorobenzyl bromide is primarily used as an intermediate in organic synthesis, this compound has broader applications in medicinal chemistry and biological research.
特性
分子式 |
C7H7F3N2 |
|---|---|
分子量 |
176.14 g/mol |
IUPAC名 |
(2,3,4-trifluorophenyl)methylhydrazine |
InChI |
InChI=1S/C7H7F3N2/c8-5-2-1-4(3-12-11)6(9)7(5)10/h1-2,12H,3,11H2 |
InChIキー |
RHHOWCVQKXPUCL-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=C(C(=C1CNN)F)F)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4-[(2,6-Dioxo-3-piperidinyl)amino]benzeneacetic acid](/img/structure/B13568484.png)

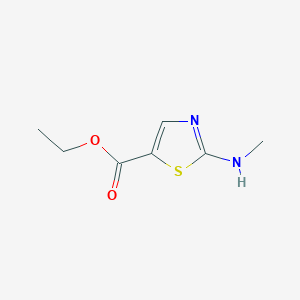
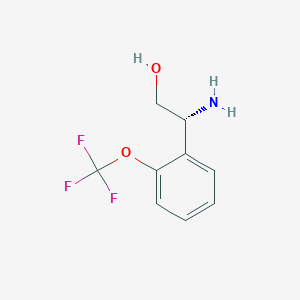
![2-[3-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)phenyl]acetic acid](/img/structure/B13568499.png)
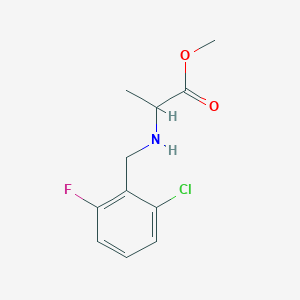

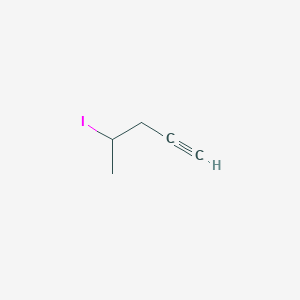
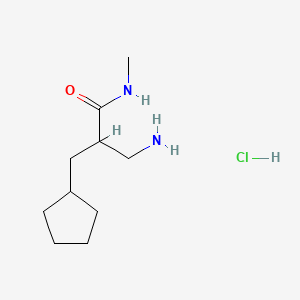
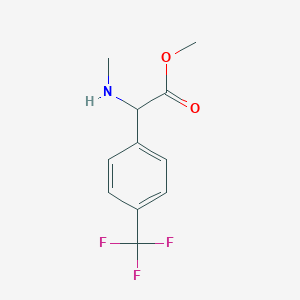
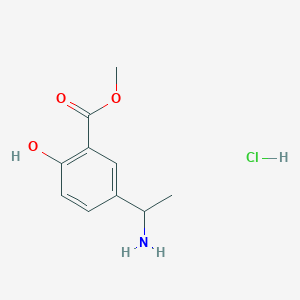

![3-(6-Bromo-1H-benzo[d][1,2,3]triazol-1-yl)thietane 1,1-dioxide](/img/structure/B13568560.png)
